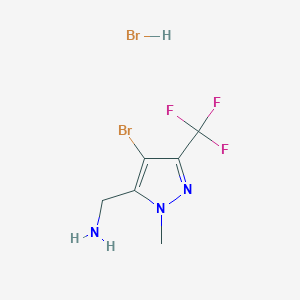

(4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrobromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrobromide is a chemical compound with significant interest in various fields of scientific research. It is characterized by the presence of a bromine atom, a methyl group, and a trifluoromethyl group attached to a pyrazole ring, along with a methanamine group. The hydrobromide form indicates that it is a salt formed with hydrobromic acid, enhancing its solubility and stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrobromide typically involves multiple steps:

Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

Introduction of Substituents: The bromine, methyl, and trifluoromethyl groups are introduced through various substitution reactions. For example, bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

Formation of Methanamine Group: The methanamine group can be introduced via reductive amination, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.

Conversion to Hydrobromide Salt: The final step involves the reaction of the free base with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures to ensure consistency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrobromide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Nucleophiles like amines, thiols, or alkoxides can replace the bromine atom.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are common.

Coupling: Palladium catalysts are often used in coupling reactions.

Major Products

The major products depend on the specific reactions and conditions but can include various substituted pyrazoles, amines, and more complex heterocyclic compounds.

Wissenschaftliche Forschungsanwendungen

Overview

(4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrobromide is a complex organic compound with significant potential in various scientific fields. Its unique structure, which includes a pyrazole ring with trifluoromethyl and bromine substituents, contributes to its diverse applications, particularly in medicinal chemistry and agrochemistry.

Medicinal Chemistry

The compound exhibits potential as a pharmaceutical agent due to its ability to modulate biological pathways. Its unique structural features allow it to interact with various molecular targets, making it a candidate for:

- Anti-inflammatory Agents : Research indicates that pyrazole derivatives can possess anti-inflammatory properties, potentially useful in treating conditions like arthritis.

- Anticancer Activity : Some studies suggest that compounds similar to this compound may inhibit cancer cell proliferation through specific molecular interactions.

Agrochemicals

The compound shows promise in agrochemical applications, particularly as:

- Pesticides : Pyrazole derivatives are known for their effectiveness against various pests, contributing to their development as agricultural chemicals.

Material Science

Due to its unique electronic properties, this compound can be explored for applications in:

- Organic Electronics : The incorporation of trifluoromethyl groups enhances the compound's electronic characteristics, making it suitable for use in organic semiconductors.

Case Study 1: Anti-inflammatory Properties

A study conducted on related pyrazole derivatives demonstrated significant anti-inflammatory activity through inhibition of pro-inflammatory cytokines in vitro. The mechanism was attributed to the compound's ability to interfere with NF-kB signaling pathways.

Case Study 2: Anticancer Activity

Research published in a peer-reviewed journal indicated that this compound exhibited selective cytotoxicity against certain cancer cell lines. The study highlighted the compound's potential as a lead structure for developing new anticancer drugs.

Wirkmechanismus

The mechanism of action of (4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrobromide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine

- (4-Bromo-1-methyl-3-(difluoromethyl)-1H-pyrazol-5-yl)methanamine

- (4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethanamine

Uniqueness

(4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrobromide is unique due to the combination of a bromine atom and a trifluoromethyl group on the pyrazole ring, which can significantly influence its chemical reactivity and biological activity. The hydrobromide form enhances its solubility and stability, making it more suitable for various applications compared to its free base form.

Biologische Aktivität

(4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrobromide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, characterized by a bromine atom and a trifluoromethyl group, suggests possible interactions with various biological targets, making it a candidate for further pharmacological exploration.

- Molecular Formula : C12H12BrF3N6O2

- Molecular Weight : 409.17 g/mol

- InChI Key : OOILMKVSWVYWTG-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas, including antimicrobial, anticancer, and enzyme inhibition properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. For instance, compounds similar to (4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine have shown significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often range from 12.5 to 250 μg/ml depending on the specific bacterial strain tested .

| Compound | MIC (μg/ml) | Target Organisms |

|---|---|---|

| 1 | 50 | S. typhi |

| 2 | 250 | C. albicans |

| 3 | 62.5 | E. coli |

| 4 | 12.5 | S. aureus |

Anticancer Activity

The anticancer properties of pyrazole derivatives have been explored extensively, particularly their ability to inhibit lactate dehydrogenase (LDH), an enzyme critical for cancer cell metabolism. Compounds similar to (4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine have demonstrated low nanomolar inhibition of LDHA and LDHB, leading to reduced lactate production in pancreatic cancer cells .

Study on Antimicrobial Efficacy

A study conducted by Liu et al. (2021) evaluated various pyrazole derivatives, including those with structural similarities to our compound. The results indicated that certain substitutions could enhance antibacterial activity significantly, with some derivatives outperforming standard antibiotics like ampicillin and ciprofloxacin in terms of efficacy against S. typhi and E. coli .

LDH Inhibition Study

In another study focusing on LDH inhibitors, compounds related to (4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine were tested for their ability to inhibit lactate production in cancer cell lines such as MiaPaCa2 and A673. The lead compounds exhibited sub-micromolar inhibition levels, indicating their potential as therapeutic agents in cancer treatment .

Structure-Activity Relationship (SAR)

The structure of this compound allows for diverse interactions with biological targets due to the presence of electronegative groups like bromine and trifluoromethyl. Modifications at these positions can significantly alter the compound's biological profile:

| Substitution Position | Effect on Activity |

|---|---|

| Bromine | Enhances antimicrobial activity |

| Trifluoromethyl | Increases lipophilicity and potency |

Eigenschaften

IUPAC Name |

[4-bromo-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methanamine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrF3N3.BrH/c1-13-3(2-11)4(7)5(12-13)6(8,9)10;/h2,11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXXVAIBQGWLFBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(F)(F)F)Br)CN.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Br2F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.